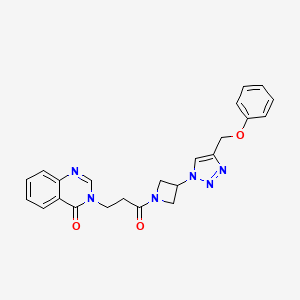
3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It belongs to a class of heterocyclic compounds known for their bioactive properties and potential use in therapeutic drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" typically involves multi-step organic reactions, starting from commercially available starting materials.
- Formation of the Quinazolinone Core:
Starting material: Anthranilic acid or its derivatives.
Key reaction: Cyclization to form the quinazolinone ring.
Reaction conditions: Often carried out under reflux in the presence of dehydrating agents.
- Introduction of the Triazole Ring:
Starting material: Alkyl or aryl azides.
Key reaction: Click chemistry via the Huisgen cycloaddition reaction.
Reaction conditions: Typically performed in the presence of a copper(I) catalyst under mild conditions.
- Attachment of the Phenoxymethyl Group:
Starting material: Appropriate halides or sulfonates.
Key reaction: Nucleophilic substitution.
Reaction conditions: Conducted in polar aprotic solvents with a base.
- Formation of the Azetidine Ring:
Starting material: β-lactam precursors.
Key reaction: Ring-opening followed by cyclization.
Reaction conditions: Carried out under controlled temperatures with specific catalysts.
Industrial Production Methods: Industrial production methods may involve the same steps as laboratory synthesis but optimized for scale, yield, and cost-effectiveness. This often includes continuous flow chemistry, high-throughput synthesis, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation:
Common reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically in aqueous or organic solvents.
Major products: Oxidized derivatives of the quinazolinone ring.
- Reduction:
Common reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in polar solvents at low temperatures.
Major products: Reduced forms of the azetidine and triazole rings.
- Substitution:
Common reagents: Halogenated compounds, nucleophiles.
Conditions: Various solvents depending on the nucleophile.
Major products: Substituted derivatives with different functional groups.
Substituted quinazolinone derivatives.
Triazole-ring modified compounds.
Phenoxymethyl-azetidine linked molecules.
Aplicaciones Científicas De Investigación
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" has significant research applications in various domains:
- Chemistry:
Used as a scaffold for developing new organic compounds.
Serves as an intermediate in complex synthetic routes.
- Biology:
Studied for its potential bioactive properties.
Used in assays to study enzyme interactions and inhibition.
- Medicine:
Investigated for its potential as a therapeutic agent.
- Industry:
Utilized in the synthesis of specialty chemicals.
Potential use in the development of advanced materials.
Mecanismo De Acción
The exact mechanism of action for "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" depends on its specific application:
- Molecular Targets:
May interact with specific proteins or enzymes.
Potential targets include kinases, reductases, and transmembrane receptors.
- Pathways Involved:
Can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Inhibits or activates molecular pathways depending on its structure and functional groups.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" offers unique advantages due to its specific functional groups and structural configuration:
- Unique Aspects:
Combination of quinazolinone, triazole, and azetidine rings.
Enhanced bioactivity due to the phenoxymethyl group.
- Similar Compounds:
Compounds containing individual quinazolinone, triazole, or azetidine rings.
Derivatives with different substituents on the core rings.
The compound's structural uniqueness positions it as a promising candidate for further research and development in various scientific and industrial fields.
Propiedades
IUPAC Name |
3-[3-oxo-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-22(10-11-27-16-24-21-9-5-4-8-20(21)23(27)31)28-13-18(14-28)29-12-17(25-26-29)15-32-19-6-2-1-3-7-19/h1-9,12,16,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVJMYDIPGXYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methoxy-1-methyl-5-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2910263.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)
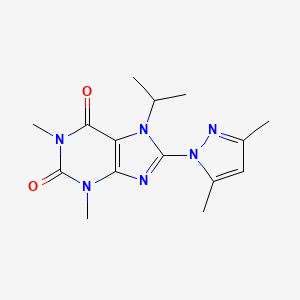
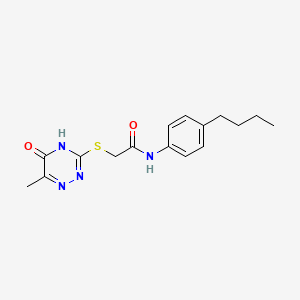

![2-Chloro-N-[1-(4-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2910268.png)
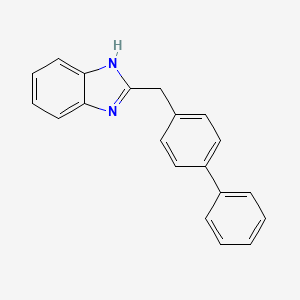
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)
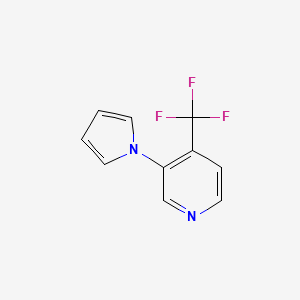
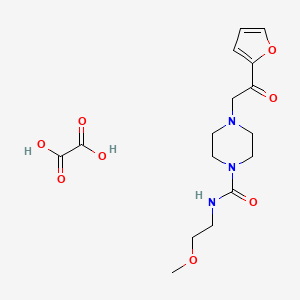
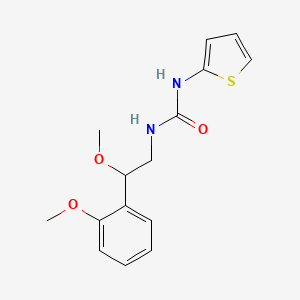
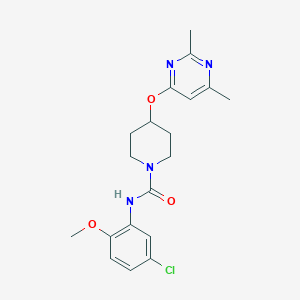
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2910285.png)
![N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2910286.png)
